molecular formula C6H7BrN2 B140415 3-Bromobenzene-1,2-diamine CAS No. 1575-36-6

3-Bromobenzene-1,2-diamine

Cat. No.: B140415
CAS No.: 1575-36-6
M. Wt: 187.04 g/mol
InChI Key: VWYTZNPMXYCBPK-UHFFFAOYSA-N
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Description

3-Bromobenzene-1,2-diamine, also known as 3-bromo-1,2-benzenediamine, is an organic compound with the molecular formula C6H7BrN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and a bromine atom is substituted at the 3 position. This compound is a light yellow to yellow solid with a melting point of 125-126°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzene-1,2-diamine typically involves the bromination of 1,2-diaminobenzene. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3 position of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-Bromobenzene-1,2-diamine serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

  • Electrophilic Aromatic Substitution : The presence of a bromine atom and two amine groups makes it a suitable candidate for further substitution reactions.
  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsProducts Formed
Electrophilic Aromatic SubstitutionBromination with Br₂Various brominated derivatives
Nucleophilic SubstitutionReaction with NaOH or KOtBuSubstituted benzene derivatives
ReductionUsing LiAlH₄ or Pd/CSecondary or tertiary amines

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its biological activity:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
    • Case Study : A study evaluated the efficacy of various N-substituted benzene diamines, including this compound, demonstrating significant bacterial growth inhibition at specific concentrations.
  • Enzyme Inhibition : The compound has been explored as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune response modulation. This inhibition could enhance anti-tumor immunity.
    • Case Study : Research highlighted its role in inhibiting IDO, suggesting potential applications in cancer therapy.
  • Cytotoxicity : In vitro studies have shown that treatment with this compound leads to apoptosis in cancer cell lines through the activation of caspases.
    • Case Study : A controlled experiment demonstrated a dose-dependent decrease in cell viability among human cancer cell lines treated with this compound.

Material Science

In material science, this compound is utilized in the preparation of advanced materials such as polymers:

  • Polymerization Reactions : The compound can act as a monomer or cross-linking agent in the synthesis of various polymeric materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Bromobenzene-1,2-diamine is unique due to the presence of both amino groups and a bromine atom on the benzene ring. This combination allows for versatile chemical modifications and applications in various fields, including medicinal chemistry and material science .

Biological Activity

3-Bromobenzene-1,2-diamine (CAS Number: 1575-36-6) is an aromatic amine characterized by a bromine atom and two amine groups attached to a benzene ring. Its molecular formula is C6_6H7_7BrN2_2, and it has a molecular weight of approximately 187.04 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

  • Molecular Weight : 187.04 g/mol
  • Melting Point : 53–55 °C
  • Structure : Contains a bromine substituent at the meta position relative to the amino groups.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with multiple biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

  • Protein Kinase Inhibition :
    • This compound has been identified as a precursor in the synthesis of isomeric bromo analogues of benzo-1H-triazole, which show potential as inhibitors of protein kinases. Protein kinases play critical roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases.
  • Antioxidant Activity :
    • Compounds with similar structures often exhibit antioxidant properties. This activity can be beneficial in preventing oxidative stress-related damage in cells, which is implicated in various diseases such as cancer and neurodegenerative disorders.
  • Antimicrobial Properties :
    • Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1,2-DiaminobenzeneTwo amino groups on benzeneLacks halogen substituent
3-Chlorobenzene-1,2-diamineChlorine instead of bromineDifferent halogen affects reactivity
4-Bromobenzene-1,2-diamineBromine at para positionDifferent substitution pattern
3-Nitrobenzene-1,2-diamineNitro group instead of bromineDifferent electronic properties

The presence of the bromine atom at the meta position significantly influences the reactivity and biological activity of this compound compared to these similar compounds.

Case Study 1: Inhibition of Protein Kinases

A study investigated the synthesis of bromo analogues derived from this compound and their inhibitory effects on specific protein kinases involved in cancer cell proliferation. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential use as therapeutic agents in oncology.

Case Study 2: Antioxidant Activity Assessment

Another research effort focused on evaluating the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The findings revealed that this compound could effectively scavenge free radicals, supporting its role as an antioxidant agent.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Bromobenzene-1,2-diamine, and how does bromine substitution influence reaction pathways?

  • Methodological Answer : Bromination of benzene-1,2-diamine derivatives requires careful control of regioselectivity. Direct bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–5°C can minimize di-bromination. Alternatively, Suzuki-Miyaura coupling with pre-functionalized boronic acids may circumvent selectivity issues. Bromine’s electron-withdrawing nature directs subsequent electrophilic substitutions to the meta position, complicating derivative synthesis. Protecting the amine groups with acetyl or tert-butoxycarbonyl (Boc) groups prior to bromination improves yield .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : The bromine atom’s magnetic anisotropy causes distinct splitting in 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm with coupling constants >8 Hz). 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC resolve overlapping signals.
  • X-ray Crystallography : SHELXL (via SHELX suite) is widely used for small-molecule refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding between amine groups and halogens often stabilizes crystal packing .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) separates brominated products from unreacted starting materials. Recrystallization in ethanol/water (1:1) exploits the compound’s moderate solubility in polar solvents. LC-MS monitors purity, with [M+H+^+] peaks expected at m/z 205–207 (isotopic pattern confirms bromine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by bromine’s electronic effects?

  • Methodological Answer : Bromine’s electron-withdrawing nature deshields adjacent protons, causing unexpected downfield shifts. For example, in 1H^1H-NMR, para protons to Br may appear upfield due to ring current effects. Computational tools like DFT (Gaussian 09) simulate NMR spectra to validate assignments. Conflicting IR data (e.g., N-H stretches at 3350 cm1^{-1}) should be cross-checked with XPS to confirm amine protonation states .

Q. What experimental design considerations are critical for using this compound in polyimide synthesis?

  • Methodological Answer : Bromine enhances thermal stability but reduces solubility. Optimize monomer ratios (e.g., this compound with pyromellitic dianhydride) in DMAc at 180°C under nitrogen. Use TGA (10°C/min, N2_2) to assess decomposition temperatures (>400°C expected). FTIR monitors imide formation (peaks at 1775 cm1^{-1}, asymmetric C=O stretch). Compare with chloro analogs to isolate bromine’s role in flame retardancy .

Q. How do researchers address challenges in crystallizing brominated diamines for structural validation?

  • Methodological Answer : Twinning and poor diffraction are common due to bromine’s heavy-atom effects. Use SHELXD for structure solution with high-resolution data (≤0.8 Å). Soak crystals in perfluoropolyether oil to prevent decay. For twinned data, twin refinement in SHELXL with HKLF5 format improves R-factors. Pair with Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions .

Q. What strategies enable the use of this compound in synthesizing bioactive heterocycles?

  • Methodological Answer : The diamine serves as a precursor for imidazo[1,2-a]pyridines via cyclocondensation with α-bromoketones. Optimize conditions: K2_2CO3_3, DMF, 80°C, 12 h. LC-MS tracks intermediates; Br remains intact for later functionalization (e.g., Suzuki coupling). Compare reaction rates with non-brominated analogs to quantify steric/electronic effects .

Properties

IUPAC Name

3-bromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYTZNPMXYCBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500187
Record name 3-Bromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-36-6
Record name 3-Bromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzene-1,2-diamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-2-nitrobenzenamine (2.0 g, 11.59 mmol) and 1-bromopyrrolidine-2,5-dione (2.3 g, 12.75 mmol) in MeCN (30 mL) was stirred at 70° C. for 14 h. The reaction mixture was poured into water (100 mL) and stirred at RT for 1 h. The precipitate was filtered and washed with water. The solid was dried under vacuum to afford 3-bromobenzene-1,2-diamine as a yellow solid (2.6 g, 86.7%).
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2 g
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30 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A suspension of 2-bromo-6-nitrobenzenamine (2.0 g, 9 mmol) and SnCl2 (10.2 g, 54 mmol) in EtOH (20 mL) was heated at reflux for 2 h, then cooled to RT and concentrated in vacuo. The residue was diluted with EtOAc (100 mL) and washed with saturated NaHCO3 solution (200 mL). The resulting slurry was filtered through a pad of Celite® and washed with EtOAc (50 ml, ×3). The filtrate was washed with saturated NaHCO3, water, and brine, dried (MgSO4), filtered and concentrated in vacuo to afford 3-bromobenzene-1,2-diamine as a brown oil (1.5 g, 90%). MS (ESI): m/z=186.9 [M+1]+.
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2 g
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10.2 g
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20 mL
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Synthesis routes and methods III

Procedure details

To a stirring slurry of tin(II) chloride dihyrate (11.8 g, 52.3 mmol) in conc. hydrochloric acid (55 mL) was added 2-bromo-6-nitroaniline (2.84 g, 13.1 mmol), and the resulting mixture was stirred at room temperature for 5 minutes—an exotherm was observed. The mixture was then stirred at reflux for 30 minutes. After cooling to room temperature, the slurry was poured onto crushed ice (200 mL), and the pH was adjusted to 14 by the addition of sodium hydroxide pellets. The resulting mixture was washed with diethyl ether (5×100 mL), then the combined organic layers were dried (MgSO4) and concentrated in vacuo. The crude product was purified by chromatography on a Biotage SP1 apparatus, on a 40S silica gel column, eluting with 5% to 50% ethyl acetate in dichloromethane, yielding the product as a yellow-brown oil, which solidified upon standing (2.02 g, 87%) 1H NMR (400 MHz, CDCl3): δ 6.97 (1H, dd, J=1.4, 8.0 Hz), 6.64 (1H, dd, J=1.4, 7.8 Hz), 6.56 (1H, t, J=7.9 Hz), 3.61 (3H, s); m/z (ES+) 187, 189 [MH+].
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11.8 g
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2.84 g
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55 mL
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ice
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200 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromobenzene-1,2-diamine
3-Bromobenzene-1,2-diamine
3-Bromobenzene-1,2-diamine
3-Bromobenzene-1,2-diamine
3-Bromobenzene-1,2-diamine

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